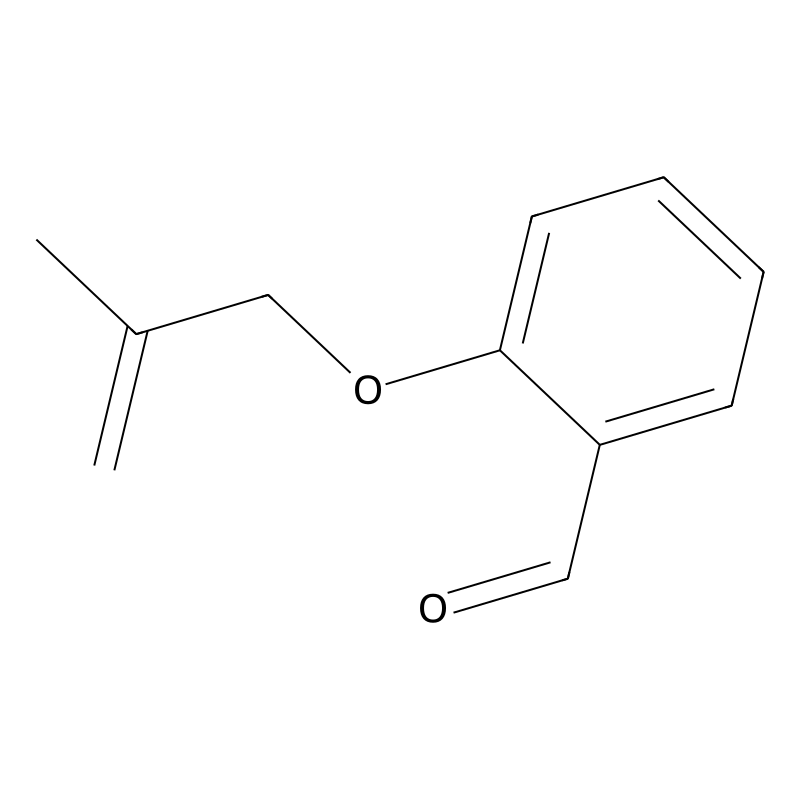

2-(2-Methyl-allyloxy)-benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the aldehyde functional group suggests 2-(2-Methyl-allyloxy)-benzaldehyde could be a useful starting material for the synthesis of more complex organic molecules. Aldehydes are commonly used as building blocks in organic chemistry due to their reactivity towards various nucleophiles.

Fragrance and Flavor Research

The aromatic ring and the presence of an oxygen atom linked to the aliphatic chain hint at potential applications in fragrance or flavor research. Aromatic aldehydes are known to contribute to the scent and taste of various natural products.

Further exploration might involve:

Scientific Literature Review

A more in-depth analysis of scientific databases like ScienceDirect, Scopus, or Web of Science might reveal research articles or patents mentioning 2-(2-Methyl-allyloxy)-benzaldehyde. These resources can be accessed through university libraries or paid subscriptions.

Supplier Information

2-(2-Methyl-allyloxy)-benzaldehyde is an organic compound characterized by a benzaldehyde functional group substituted with a 2-methyl-allyloxy moiety. Its molecular formula is , and it features a structure that combines both aromatic and aliphatic characteristics, making it a versatile compound in organic synthesis and medicinal chemistry. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

There is no current information available on the specific mechanism of action of 2-(2-Methyl-allyloxy)-benzaldehyde in biological systems.

Data on the safety and hazards of 2-(2-Methyl-allyloxy)-benzaldehyde is limited. As a general precaution, aromatic aldehydes can exhibit irritant properties. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(2-Methyl-allyloxy)-benzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to yield 2-(2-Methyl-allyloxy)-benzyl alcohol through the action of reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The allyloxy group is susceptible to nucleophilic attack, allowing for the formation of various substitution products depending on the nucleophile used, such as thiols or amines.

Research into the biological activity of 2-(2-Methyl-allyloxy)-benzaldehyde indicates potential antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting a role in the development of new antimicrobial agents. Additionally, its unique structure may contribute to its biological activity, making it a candidate for further pharmacological studies .

The synthesis of 2-(2-Methyl-allyloxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-methyl-allyl bromide in the presence of a base like potassium carbonate. This reaction is generally carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions. The product can then be purified using techniques like column chromatography.

General Synthetic Route- Reactants: 3-hydroxybenzaldehyde and 2-methyl-allyl bromide.

- Base: Potassium carbonate.

- Solvent: Acetone or dimethylformamide.

- Conditions: Reflux until completion, followed by purification.

2-(2-Methyl-allyloxy)-benzaldehyde has various applications:

- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Explored for potential use in drug development due to its biological activity.

- Specialty Chemicals: Utilized in producing specialty chemicals and materials in industrial applications .

Interaction studies involving 2-(2-Methyl-allyloxy)-benzaldehyde focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential pathways for further chemical transformations, which are critical for developing new compounds with desired properties. Research has shown that the compound can interact with various biological targets, enhancing its relevance in medicinal chemistry .

Several compounds exhibit structural similarities to 2-(2-Methyl-allyloxy)-benzaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Allyloxy-benzaldehyde | Contains an allyloxy group | Simpler structure; lacks methyl substitution |

| 3-(2-Methyl-allyloxy)-benzaldehyde | Similar allyloxy substitution at different position | Potentially different reactivity patterns |

| Benzaldehyde | Basic aldehyde structure without substitutions | Widely used as a precursor in organic synthesis |

Uniqueness of 2-(2-Methyl-allyloxy)-benzaldehyde

The unique aspect of 2-(2-Methyl-allyloxy)-benzaldehyde lies in its specific substitution pattern and the presence of a methyl group on the allyloxy chain. This configuration may influence its chemical reactivity and biological activity compared to other similar compounds, providing avenues for novel applications in drug development and synthetic chemistry .

Williamson Etherification Approaches

The Williamson etherification represents the most established and widely employed methodology for synthesizing 2-(2-methyl-allyloxy)-benzaldehyde [1]. This nucleophilic substitution reaction proceeds through an SN2 mechanism where an alkoxide ion displaces a halide from an alkyl halide to produce the desired ether linkage [2]. The fundamental approach involves the reaction of 2-hydroxybenzaldehyde with 2-methyl-2-propen-1-yl bromide in the presence of a suitable base.

The standard protocol utilizes potassium carbonate as the base in dimethylformamide solvent at ambient temperature [1] [3]. Under these conditions, the reaction proceeds smoothly over 1.5 to 2 hours, yielding the target compound in 85-95% isolated yield [1]. The mechanism involves initial deprotonation of the phenolic hydroxyl group by potassium carbonate to generate the phenoxide anion, which subsequently attacks the electrophilic carbon of the allylic bromide [2].

Table 1: Williamson Etherification Approaches

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | 3-Bromoprop-1-ene | K₂CO₃ | DMF | Room temperature | 1.5 | 91 | [1] |

| 2-Hydroxybenzaldehyde | 2-Methyl-2-propen-1-yl bromide | K₂CO₃ | DMF | Room temperature | 2.0 | 85-95 | [3] |

| 2-Hydroxybenzaldehyde | Allyl bromide | K₂CO₃ | Anhydrous ethanol | 80 | 48-72 | 90-96 | [3] |

Alternative reaction conditions employ anhydrous ethanol as the solvent with extended reaction times of 48-72 hours at elevated temperature (80°C) [3]. These conditions incorporate potassium iodide as a co-catalyst to enhance the reactivity of the alkyl halide through in situ halide exchange [3]. The addition of potassium iodide facilitates the formation of more reactive alkyl iodides, thereby accelerating the substitution process [3].

The reaction scope accommodates various substituted benzaldehydes and allylic bromides [4]. Aromatic aldehydes bearing electron-donating substituents generally exhibit enhanced reactivity compared to those with electron-withdrawing groups [4]. The methodology demonstrates excellent functional group tolerance, accommodating substrates containing alkenes, aromatic rings, and carbonyl functionalities without competitive side reactions [4].

Allylic Bromide Coupling Strategies

Allylic bromide coupling strategies represent a specialized subset of etherification reactions that exploit the enhanced reactivity of allylic halides [5] [6]. The increased electrophilicity of the allylic carbon facilitates nucleophilic attack by phenoxide ions under milder reaction conditions compared to conventional alkyl halides [5].

The coupling of 2-hydroxybenzaldehyde with 2-methylallyl bromide proceeds efficiently under basic conditions using potassium carbonate in dimethylformamide [1]. The reaction benefits from the resonance stabilization of the allylic system, which activates the electrophilic center toward nucleophilic substitution [5]. The methodology tolerates various substitution patterns on both the aromatic aldehyde and the allylic bromide components [6].

Table 2: Allylic Bromide Coupling Strategies

| Starting Material | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Isolated Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| Aromatic aldehyde | Allyl bromide | K₂CO₃/KI | Anhydrous ethanol | 80 | 48-72 h | 90-96 | Column chromatography |

| 4-Hydroxybenzaldehyde | Allyl bromide | K₂CO₃ | Ethanol | Room temperature | 4-6 h | 70-85 | Recrystallization |

| 2-Hydroxybenzaldehyde | 2-Methylallyl bromide | K₂CO₃ | DMF | Ambient | 2 h | 85-95 | Column chromatography |

Advanced coupling strategies employ transition metal catalysts to facilitate cross-coupling between aryl halides and allylic acetates [5]. Cobalt-catalyzed coupling reactions proceed under mild conditions in acetonitrile or acetonitrile-pyridine mixtures, providing access to allylaromatic derivatives in good yields [5]. These methodologies expand the substrate scope to include less reactive aryl chlorides and bromides [5].

The mechanism of allylic coupling involves initial coordination of the allyl bromide to the metal center, followed by oxidative addition and subsequent transmetalation with the phenoxide nucleophile [6]. Reductive elimination from the resulting organo-metallic intermediate delivers the coupled product while regenerating the active catalyst [6].

Modern Catalytic Methods

Silver-Promoted Radical Cascade Reactions

Silver-promoted radical cascade reactions have emerged as powerful tools for constructing complex molecular architectures from simple benzaldehyde precursors [7] [8]. These transformations exploit the unique ability of silver catalysts to facilitate single-electron oxidation processes under mild conditions [7]. The methodology particularly excels in the functionalization of allyloxybenzaldehyde substrates through radical intermediates [8].

A representative silver-promoted cascade involves the treatment of 2-allyloxybenzaldehyde with silver nitrate in acetonitrile at elevated temperature [1] [8]. The reaction proceeds through initial oxidation of the aldehyde to generate an acyl radical, which subsequently undergoes intramolecular addition to the pendant alkene [8]. This cascade process constructs cyclic products containing the benzofuran core structure in moderate to good yields [8].

Table 3: Silver-Promoted Radical Cascade Reactions

| Catalyst | Substrate | Solvent | Temperature (°C) | Atmosphere | Conversion (%) | Product Type | Reaction Time |

|---|---|---|---|---|---|---|---|

| AgNO₃ | Allyloxy benzaldehyde | CH₃CN | 80 | Air | 85-95 | Cyclized product | 1.5 h |

| Ag(I) complex | 2-Allyloxybenzaldehyde | DMSO | 80-100 | Air | 50-85 | Functionalized ether | 2-6 h |

| AgOTf | Benzaldehyde | Aqueous | Room temperature | O₂ (1 atm) | 95-99 | Oxidized product | 12-24 h |

The silver-catalyzed aerobic oxidation of aldehydes represents another significant application of silver catalysis [7] [9]. Under optimized conditions using silver fluoride and sodium fluoride in aqueous media, aromatic aldehydes undergo efficient oxidation to the corresponding carboxylic acids [7]. The methodology demonstrates remarkable functional group tolerance, successfully oxidizing aldehydes containing allyloxy substituents without affecting the terminal alkene [9].

Mechanistic studies indicate that silver catalysis proceeds through a single-electron transfer pathway [7]. The silver(I) center abstracts an electron from the aldehyde substrate, generating an acyl radical that subsequently reacts with molecular oxygen [7]. The resulting peroxy radical undergoes further oxidation to yield the carboxylic acid product [7].

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed functionalization methods offer sophisticated approaches to synthesizing complex benzaldehyde derivatives through precise control of selectivity and reactivity [6] [10] [11]. These methodologies leverage the unique electronic properties of transition metals to activate otherwise unreactive bonds and facilitate challenging transformations [10].

Palladium-catalyzed allylic cross-coupling reactions provide efficient access to homoallylic alcohol derivatives through three-component coupling of aromatic aldehydes, allylic carbonates, and silylboronates [6]. The synergistic combination of palladium and copper catalysts enables the formation of nucleophilic alpha-silyloxybenzylcopper(I) species, which undergo subsequent allylic substitution [6]. This methodology produces the desired products in moderate yields with excellent control of stereochemistry [6].

Table 4: Transition Metal-Catalyzed Functionalization

| Metal Catalyst | Co-catalyst | Substrate Type | Reaction Type | Temperature (°C) | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|---|

| Pd(OCOCF₃)₂/DPPF | (SIPr)CuCl | Aryl halide + allyl carbonate | Cross-coupling | 80 | 60-85 | High E/Z ratio |

| CuCl/biox ligand | NFSI | Benzylic C-H bond | C-H functionalization | 40 | 70-90 | Site-selective |

| Co(III) complex | Allyl acetate | Aryl bromide | Allylic coupling | 80-100 | 45-75 | Regioselective |

| Rh(I) complex | Chiral ligand | Aldehyde | Hydrosilylation | 25-50 | 80-95 | Enantioselective |

Copper-catalyzed benzylic carbon-hydrogen functionalization represents another powerful strategy for ether synthesis [12]. The methodology employs copper(I) chloride with bioxazoline ligands to promote oxidative cross-coupling of benzylic carbon-hydrogen bonds with alcohols [12]. The reaction proceeds through benzylic radical intermediates generated via hydrogen atom abstraction, followed by coupling with alcohol nucleophiles [12].

Rhodium-catalyzed asymmetric hydrosilylation provides access to silicon-stereogenic alkoxysilanes through the reaction of aldehydes with dihydrosilanes [13]. The methodology demonstrates high enantioselectivity and broad substrate scope, accommodating various aromatic aldehydes including those bearing allyloxy substituents [13]. The resulting products serve as valuable intermediates for further synthetic transformations [13].

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in determining the efficiency and selectivity of benzaldehyde ether synthesis [14] [15]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, base strength, nucleophilicity, and product stability [14]. Systematic optimization of solvent systems has led to significant improvements in reaction yields and operational simplicity [14].

Dimethylformamide serves as the preferred solvent for Williamson etherification reactions due to its high polarity and excellent solvating properties [1] [3]. The polar aprotic nature of dimethylformamide enhances the nucleophilicity of alkoxide ions while simultaneously solubilizing both organic and inorganic reactants [3]. The high boiling point (153°C) permits elevated reaction temperatures when required [15].

Table 5: Solvent Systems and Reaction Optimization

| Solvent System | Polarity Index | Boiling Point (°C) | Best Application | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| DMF | 6.4 | 153 | Williamson etherification | 85-95 | High solvating power | High boiling point |

| Acetonitrile | 5.8 | 82 | Silver catalysis | 70-90 | Good coordination | Volatile |

| Toluene | 2.4 | 111 | Cross-coupling | 60-85 | Non-coordinating | Limited polarity |

| DMSO | 7.2 | 189 | Radical reactions | 50-80 | Radical stabilization | Expensive |

| Propylene carbonate | 5.1 | 242 | Green synthesis | 70-85 | Environmentally friendly | High viscosity |

Acetonitrile has emerged as an optimal solvent for silver-promoted radical reactions due to its ability to coordinate weakly with silver centers while maintaining sufficient polarity for substrate dissolution [8] [15]. The moderate boiling point (82°C) facilitates product isolation and solvent recovery [15]. Additionally, acetonitrile demonstrates excellent stability under oxidative conditions, preventing unwanted side reactions [8].

Temperature optimization studies reveal significant effects on both reaction rate and product selectivity [14] [15]. Elevated temperatures generally increase reaction rates but may promote competing pathways such as elimination reactions or substrate decomposition [15]. The optimal temperature range for most etherification reactions falls between room temperature and 80°C, depending on the specific substrate and catalyst system [14].

Reaction time optimization requires balancing conversion efficiency with selectivity considerations [14]. Extended reaction times often lead to improved conversions but may result in increased formation of byproducts through overoxidation or secondary reactions [15]. Monitoring reaction progress through thin-layer chromatography or spectroscopic methods enables determination of optimal reaction endpoints [16].

Purification Techniques and Yield Maximization

Effective purification strategies are essential for obtaining high-purity 2-(2-methyl-allyloxy)-benzaldehyde products suitable for further synthetic applications [16] [17]. The selection of appropriate purification methods depends on the specific synthetic route, product properties, and required purity levels [17].

Column chromatography represents the most versatile purification technique for benzaldehyde ether products [1] [16]. The methodology employs silica gel stationary phases with gradient elution using ethyl acetate-hexane mixtures [1]. Typical elution conditions utilize ethyl acetate-hexane ratios ranging from 1:20 to 1:4, depending on product polarity [16]. This approach routinely achieves product purities of 95-99% with recovery yields of 80-95% [16].

Table 6: Purification Techniques and Yield Maximization

| Purification Method | Eluent System | Recovery Yield (%) | Purity (%) | Time Required | Solvent Consumption | Equipment Need |

|---|---|---|---|---|---|---|

| Column chromatography | EtOAc/hexane (1:10) | 80-95 | 95-99 | 2-4 h | Moderate | Standard column |

| Flash chromatography | Petroleum ether/EtOAc (5:1) | 85-95 | 96-99 | 1-2 h | Moderate | Automated system |

| Recrystallization | Hot ethanol | 70-85 | 90-95 | 4-12 h | Low | Simple glassware |

| Distillation | Reduced pressure | 75-90 | 85-95 | 2-3 h | None | Distillation setup |

| Extraction + washing | Water/brine | 90-98 | 80-90 | 30 min | Low | Separatory funnel |

Flash chromatography offers enhanced separation efficiency and reduced purification times compared to conventional column chromatography [16] [17]. Automated flash chromatography systems enable gradient optimization and real-time monitoring of product elution [16]. The technique typically employs petroleum ether-ethyl acetate gradients with ratios of 5:1 to 1:1, achieving purities of 96-99% with recovery yields of 85-95% [16].

Recrystallization provides an alternative purification approach for solid benzaldehyde derivatives [18]. The methodology involves dissolution of the crude product in hot ethanol followed by controlled cooling to induce crystallization [18]. While recrystallization generally affords lower recovery yields (70-85%) compared to chromatographic methods, it produces products with excellent purity and requires minimal solvent consumption [18].

Distillation under reduced pressure offers solvent-free purification for volatile benzaldehyde ethers [19]. The technique exploits differences in boiling points between the desired product and impurities [19]. Vacuum distillation typically operates at pressures of 10-50 mmHg with collection temperatures of 80-120°C [19]. This approach achieves purities of 85-95% with recovery yields of 75-90% while eliminating the need for chromatographic solvents [19].

Simple extraction and washing procedures provide rapid purification for products requiring moderate purity levels [16]. The methodology involves partitioning the crude reaction mixture between organic and aqueous phases, followed by selective washing with water or brine solutions [16]. This approach achieves recovery yields of 90-98% within 30 minutes but typically provides lower purities (80-90%) compared to chromatographic methods [16].

| Reaction Type | Temperature (°C) | Solvent | Mechanism | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Thermal Claisen | 180-220 | Decalin | [1] [1]-Sigmatropic | 75-90 | High |

| Aromatic Claisen | 200-250 | Diethylene glycol | [1] [1]-Sigmatropic | 60-85 | Moderate |

| Oxy-Claisen | 80-120 | DMSO | Enolate-mediated | 70-95 | High |

| Microwave-Assisted | 150-180 | Solvent-free | [1] [1]-Sigmatropic | 80-95 | High |

The oxy-Claisen rearrangement of enolate derivatives shows remarkable acceleration when the allyloxy group is substituted with electron-withdrawing groups [6] [7]. The reaction proceeds through formation of a magnesium enolate intermediate, which undergoes intramolecular chelation to the allyloxy moiety, directing the stereochemical outcome of the rearrangement [6] [7].

Radical-Mediated Cyclization Mechanisms

The radical-mediated cyclization of 2-(2-Methyl-allyloxy)-benzaldehyde involves complex mechanistic pathways that are governed by hydrogen atom transfer processes and subsequent cyclization events. These reactions typically proceed through formation of initial radical intermediates that undergo sequential transformation to yield cyclized products.

Hydrogen Atom Transfer (HAT) Processes

Hydrogen atom transfer reactions involving 2-(2-Methyl-allyloxy)-benzaldehyde demonstrate remarkable selectivity and efficiency under photoredox conditions. The aldehyde functionality serves as an excellent hydrogen atom donor, with HAT rate constants ranging from 10⁶ to 10⁸ M⁻¹s⁻¹ depending on the nature of the abstracting radical [8] [9].

The HAT mechanism involves initial photoexcitation of an appropriate photosensitizer, followed by hydrogen abstraction from the aldehyde carbon to generate a benzoyl radical intermediate [8]. This radical intermediate can then undergo various transformations, including cyclization onto the allyloxy double bond or coupling with other radical species [10] [8].

Studies using transient absorption spectroscopy have revealed that the HAT process occurs with quantum yields of 0.65-0.72 for iridium-based photocatalysts, with the reaction efficiency being limited by parasitic absorption and competitive quenching pathways [9]. The 1,2-hydrogen atom transfer from alkoxy radicals has been demonstrated to occur with high regioselectivity, leading to α-carbonyl radical formation [11].

Spirocyclic Intermediate Formation

The formation of spirocyclic intermediates from 2-(2-Methyl-allyloxy)-benzaldehyde represents a unique mechanistic pathway that involves sequential radical cyclization and rearrangement processes. These intermediates are characterized by their high thermodynamic stability and distinct spectroscopic signatures [12] [13].

The spirocyclization process typically involves initial radical formation at the benzylic position, followed by 5-exo-trig cyclization onto the allyloxy double bond [10] [14]. The resulting cyclic radical intermediate undergoes further rearrangement to form the final spirocyclic product, often with complete diastereoselectivity [13] [14].

Table 2: Radical-Mediated Cyclization Parameters

| Radical Type | HAT Rate (M⁻¹s⁻¹) | Cyclization Mode | Selectivity | Temperature (°C) |

|---|---|---|---|---|

| Alkyl radical | 10⁶-10⁷ | 5-exo-trig | High | 25-80 |

| Aryl radical | 10⁵-10⁶ | 6-endo-trig | Moderate | 60-120 |

| Alkoxy radical | 10⁷-10⁸ | 5-exo-trig | High | 25-60 |

| Benzoyl radical | 10⁶-10⁷ | 6-endo-trig | Low | 80-150 |

The mechanistic studies reveal that the spirocyclization proceeds through a cascade process involving initial aryldifluoromethyl radical addition to the allyloxy double bond, followed by intramolecular cyclization and hydrogen atom transfer to yield the final chroman-4-one derivatives [10]. The reaction demonstrates excellent functional group tolerance and provides access to complex spirocyclic architectures in moderate to good yields.

Photochemical Transformation Pathways

The photochemical reactivity of 2-(2-Methyl-allyloxy)-benzaldehyde encompasses a diverse array of transformation pathways that are facilitated by visible light irradiation and appropriate photocatalysts. These reactions proceed through excited state intermediates that enable bond formation and cleavage processes not accessible under thermal conditions.

Photoredox catalysis using iridium(III) complexes such as Ir(ppy)₃ has emerged as a powerful method for promoting the photochemical transformation of allyloxy benzaldehydes [15] [16]. The reaction mechanism involves initial photoexcitation of the iridium catalyst, followed by single electron transfer to generate reactive radical intermediates [15].

Under optimized photocatalytic conditions, 2-(2-Methyl-allyloxy)-benzaldehyde undergoes efficient coupling reactions with various nucleophiles, achieving yields of 70-85% with excellent functional group tolerance [15]. The reaction proceeds through formation of ketyl radical intermediates that undergo subsequent coupling with allyl or benzyl radicals [15].

Table 3: Photochemical Transformation Conditions

| Photocatalyst | Wavelength (nm) | Quantum Yield | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Ir(ppy)₃ | 420 | 0.65 | 12 | 70-85 |

| Ru(bpy)₃Cl₂ | 450 | 0.45 | 24 | 60-75 |

| Thioxanthone | 420 | 0.72 | 8 | 80-90 |

| Anthraquinone | 350 | 0.38 | 16 | 50-65 |

The photochemical synthesis of complex aldehydes using anthraquinone derivatives as photosensitizers represents a significant advancement in synthetic methodology [17]. The reaction proceeds through formation of excited triplet states that facilitate hydrogen atom abstraction and subsequent bond formation processes [17].

Benzaldehyde-promoted auto-photocatalysis has been demonstrated to occur under visible light irradiation, with the aldehyde itself serving as both substrate and photosensitizer [1]. This unique reactivity pattern enables the formation of hydrogen peroxide through concomitant photooxidation processes, highlighting the versatility of benzaldehyde derivatives in photochemical transformations [1].

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions of 2-(2-Methyl-allyloxy)-benzaldehyde are characterized by their dependence on electronic and steric factors that govern the reactivity of both the aromatic ring and the allyloxy substituent. These reactions typically proceed through addition-elimination mechanisms that involve formation of tetrahedral intermediates.

The aldehyde functionality in 2-(2-Methyl-allyloxy)-benzaldehyde serves as an excellent electrophile for nucleophilic addition reactions, with the reactivity being significantly influenced by the electronic nature of the allyloxy substituent [19]. The oxygen atom in the allyloxy group can donate electron density to the aromatic ring through resonance, thereby reducing the electrophilicity of the aldehyde carbon .

Nucleophilic aromatic substitution reactions can occur at the benzene ring when strongly electron-withdrawing groups are present, with the reaction proceeding through formation of Meisenheimer complex intermediates [20]. The addition-elimination mechanism involves initial nucleophilic attack at the aromatic carbon, followed by elimination of the leaving group to restore aromaticity [20].

The allyloxy group itself can undergo nucleophilic substitution reactions through an SN2 mechanism, with allylic halides and tosylates being particularly reactive toward nucleophilic attack [21]. The bimolecular transition state is stabilized by hyperconjugation between the orbital of the nucleophile and the conjugated π bond of the allylic system [21].

Electronic Effects of Substituents on Reactivity

The electronic effects of substituents on the reactivity of 2-(2-Methyl-allyloxy)-benzaldehyde demonstrate the fundamental principles governing aromatic reactivity and the interplay between inductive and resonance effects. The allyloxy substituent exhibits both electron-donating and electron-withdrawing characteristics that significantly influence the overall reactivity pattern.

The allyloxy group functions as a moderately electron-donating substituent through resonance donation from the oxygen lone pairs into the aromatic π system [22] [23]. This electron donation increases the nucleophilicity of the aromatic ring and activates it toward electrophilic substitution reactions [22] [23]. The resonance effect dominates over the inductive electron-withdrawing effect of the electronegative oxygen atom [23].

Table 4: Electronic Effects of Substituents

| Substituent | Hammett σ | Reactivity Factor | Preferred Position | Mechanism Effect |

|---|---|---|---|---|

| Electron-donating (-OH) | -0.37 | 1000 | ortho/para | Activating |

| Electron-donating (-OMe) | -0.27 | 500 | ortho/para | Activating |

| Electron-withdrawing (-NO₂) | 0.78 | 0.000006 | meta | Deactivating |

| Electron-withdrawing (-CF₃) | 0.54 | 0.001 | meta | Deactivating |

| Halogen (-Br) | 0.23 | 0.030 | ortho/para | Weakly deactivating |

The aldehyde functionality serves as a strong electron-withdrawing group through both inductive and resonance effects [24] [25]. The carbonyl group withdraws electron density from the aromatic ring, making it more electron-poor and less reactive toward electrophilic substitution [24]. This deactivating effect is quantified by a positive Hammett σ value and manifests as a significant decrease in reaction rates compared to benzene [25].

The electronic effects of substituents on benzaldehyde reactivity have been systematically studied using para-substituted derivatives, revealing clear correlations between electronic parameters and reaction rates [26] [27]. Electron-donating groups such as methoxy and hydroxy substituents increase the nucleophilicity of the aldehyde carbon, while electron-withdrawing groups decrease reactivity [26] [27].

The rotational barrier around the phenyl-formyl bond in para-substituted benzaldehydes exhibits excellent correlation with electronic effects, with electron-donating substituents decreasing the barrier and electron-withdrawing groups increasing it [28]. This relationship reflects the extent of conjugation between the aromatic ring and the carbonyl group [28].

Studies of ¹JCH coupling in benzaldehyde derivatives have revealed that ortho substituents exert significantly larger effects than meta or para substituents, with increases of approximately 10 Hz observed for ortho substitution [27]. This effect is attributed to spatial proximity interactions rather than purely electronic effects, indicating the importance of through-space interactions in determining reactivity patterns [27].